molecular formula C9H7NO2 B3046106 Methyl 4-ethynylpyridine-2-carboxylate CAS No. 1196151-91-3

Methyl 4-ethynylpyridine-2-carboxylate

Cat. No.: B3046106
CAS No.: 1196151-91-3
M. Wt: 161.16
InChI Key: DUFAATULZHETGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Based Ethynyl (B1212043) Carboxylates in Organic Synthesis

Pyridine (B92270) derivatives are a cornerstone of heterocyclic chemistry, with the pyridine motif being a prevalent feature in numerous natural products, pharmaceuticals, and functional materials. rsc.org The incorporation of an ethynyl group onto the pyridine ring introduces a unit of unsaturation that is rich in chemical reactivity. This alkyne functionality can participate in a variety of transformations, including cycloaddition reactions, cross-coupling reactions, and hydrations, making it a gateway to a wide array of more complex structures.

When a carboxylate group, such as a methyl ester, is also present on the pyridine ring, the synthetic utility of the molecule is further enhanced. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a directing group in further functionalization of the pyridine ring. The combination of the ethynyl and carboxylate functionalities on a pyridine core thus provides a powerful platform for the synthesis of highly substituted and functionalized molecules.

Role of Methyl 4-Ethynylpyridine-2-carboxylate as a Core Synthetic Building Block

This compound serves as a pivotal starting material for the synthesis of a variety of more complex molecules. Its utility as a synthetic building block is primarily derived from the reactivity of its constituent functional groups.

Synthesis: The most probable synthetic route to this compound involves a Sonogashira coupling reaction. rsc.orgrsc.orgscirp.org This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. rsc.orgrsc.orgscirp.org In a typical synthesis, a halogenated precursor, such as Methyl 4-iodopyridine-2-carboxylate, would be reacted with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Reactions of the Ethynyl Group: The terminal alkyne in this compound is a versatile handle for further molecular elaboration. Some key reactions include:

Further Sonogashira Couplings: The ethynyl group can be coupled with a variety of aryl or vinyl halides to generate more complex internal alkynes.

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, leading to the formation of triazole rings. This "click" reaction is known for its high efficiency and functional group tolerance.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to construct new ring systems. uncw.edumdpi.comnih.gov

Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or be subjected to other addition reactions to introduce new functional groups.

Reactions of the Carboxylate Group: The methyl ester provides another site for modification:

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Reduction: The ester can be reduced to the corresponding primary alcohol, introducing a new functional group for further manipulation.

The interplay of these reactive sites allows for a modular and divergent approach to the synthesis of a library of complex pyridine derivatives.

Below is an interactive data table summarizing the potential synthetic transformations of this compound:

Functional GroupReaction TypeReagents and ConditionsProduct Type
EthynylSonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) catalyst, BaseInternal Alkyne
EthynylAzide-Alkyne Cycloaddition (Click Chemistry)Organic Azide (B81097), Cu(I) or Ru catalystTriazole
Ethynyl[4+2] Cycloaddition (Diels-Alder)DieneSubstituted Benzene derivative
EthynylHydrationH₂O, H₂SO₄, HgSO₄Methyl Ketone
Methyl CarboxylateHydrolysisNaOH or LiOH, then H₃O⁺Carboxylic Acid
Methyl CarboxylateAmidationAmine, Heat or Coupling AgentAmide
Methyl CarboxylateReductionLiAlH₄ or other reducing agentsPrimary Alcohol

Overview of Current Research Landscape and Emerging Trends

While specific research on this compound is not extensively documented, the broader field of functionalized pyridine and ethynyl compounds is a vibrant area of contemporary chemical research.

Medicinal Chemistry: Pyridine derivatives are a mainstay in drug discovery, with the pyridine scaffold appearing in numerous approved drugs. The incorporation of rigid structural elements like the ethynyl group is a common strategy in modern medicinal chemistry to explore chemical space and optimize ligand-protein interactions. Ethynyl-substituted heterocycles are often investigated as bioisosteres for other functional groups and can serve as key pharmacophores. The ability to further functionalize the molecule via the ester group makes it an attractive scaffold for structure-activity relationship (SAR) studies.

Materials Science: Pyridine and its derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.orguniversityofgalway.iersc.orgresearchgate.net The nitrogen atom of the pyridine ring provides a coordination site for metal ions, while the carboxylate group can also participate in coordination. The rigid and linear nature of the ethynyl group can be exploited to create porous materials with defined architectures and potential applications in gas storage, separation, and catalysis.

Emerging Trends: A significant trend in organic synthesis is the development of efficient and modular methods for the construction of complex molecules from simple building blocks. Bifunctional molecules like this compound are well-suited for this approach, as they allow for sequential and controlled modifications at different sites of the molecule. The development of new catalytic methods for the functionalization of pyridine rings and the utilization of "click" chemistry for the assembly of complex architectures are also prominent trends where this compound could find application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethynylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFAATULZHETGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726190
Record name Methyl 4-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-91-3
Record name Methyl 4-ethynyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Ethynylpyridine 2 Carboxylate and Analogues

Direct Synthetic Routes to Methyl 4-Ethynylpyridine-2-carboxylate

The direct synthesis of this compound can be approached in a retrosynthetic manner, dissecting the molecule into two key transformations: the formation of the methyl ester at the C2 position and the introduction of the ethynyl (B1212043) group at the C4 position. The sequence of these steps can be varied to optimize yield and purity.

The conversion of a pyridine (B92270) carboxylic acid to its corresponding methyl ester is a fundamental organic transformation. For the synthesis of this compound, this typically involves the esterification of 4-ethynylpyridine-2-carboxylic acid. biosynth.com Standard acid-catalyzed esterification, known as Fischer esterification, is a common method where the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. libretexts.org The reaction is reversible, and often requires driving the equilibrium towards the product by using a large excess of the alcohol or by removing water as it is formed. libretexts.org

Alternatively, for substrates that are sensitive to strong acids or high temperatures, milder conditions can be employed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation at room temperature under neutral conditions. orgsyn.org This method is particularly suitable for complex molecules where harsh conditions might lead to side reactions. orgsyn.org Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.

A patented cyclic process for esterifying pyridine carboxylic acids highlights an industrial approach where the reaction is catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself, allowing the product to be distilled directly from the reaction medium and the catalytic residue to be reused. google.com

Table 1: Comparison of Esterification Methods for Pyridine Carboxylic Acids

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Carboxylic acid, Methanol, H₂SO₄ (cat.) Reflux Inexpensive reagents, simple procedure. libretexts.org Reversible, requires harsh conditions, not suitable for sensitive substrates. libretexts.org
DCC/DMAP Coupling Carboxylic acid, Methanol, DCC, DMAP (cat.) Room Temperature Mild conditions, high yields. orgsyn.org DCC is an allergen, produces dicyclohexylurea byproduct which must be filtered. orgsyn.org

| Acyl Chloride Formation | Carboxylic acid, SOCl₂ or (COCl)₂, then Methanol | Varies | High reactivity, irreversible. | Requires an extra step, generates corrosive byproducts. |

The introduction of an ethynyl group onto the pyridine ring, particularly at the C4 position, is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier method. This approach typically starts with a halogenated precursor, such as Methyl 4-bromopyridine-2-carboxylate or Methyl 4-iodopyridine-2-carboxylate.

The reaction involves coupling the halo-pyridine with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine). wikipedia.orglibretexts.org TMSA is frequently used as a surrogate for acetylene (B1199291) gas because it is a liquid and easier to handle. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other side reactions. Following the successful coupling, the silyl (B83357) group is readily removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a base like potassium carbonate in methanol, to reveal the terminal alkyne and yield the final product, this compound.

Palladium-Catalyzed Coupling Methodologies in Pyridine Functionalizationresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems, including pyridine. researchgate.netsemanticscholar.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgacs.org

The Sonogashira reaction is a powerful method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. wikipedia.org As mentioned previously, it is the most direct and widely used method for synthesizing ethynyl-substituted pyridines. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org

The reaction is typically carried out under mild, basic conditions. wikipedia.orgorganic-chemistry.org A variety of palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and copper co-catalysts (e.g., CuI) can be employed. The choice of ligands, solvents, and base can significantly influence the reaction's efficiency. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the promotion of alkyne homocoupling. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling on a Pyridine Substrate

Component Example Reagents Role
Aryl Halide Methyl 4-bromopyridine-2-carboxylate Electrophile
Alkyne Trimethylsilylacetylene Nucleophile Precursor
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂ Primary Catalyst
Copper Co-catalyst CuI Activates the alkyne
Base Triethylamine, Diisopropylamine Neutralizes HX byproduct, Solvent
Ligand Triphenylphosphine (PPh₃) Stabilizes Pd catalyst

| Solvent | THF, DMF | Reaction Medium |

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org While not a direct route to this compound, the Heck reaction is a vital tool for the functionalization of the pyridine nucleus and the synthesis of its analogues. For instance, a halo-pyridine precursor could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) to introduce vinyl or substituted vinyl groups onto the pyridine ring. researchgate.net

The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of the base. wikipedia.org The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction. The Heck reaction has been successfully applied to functionalize various positions of the pyridine ring, demonstrating its utility in creating diverse pyridine-based structures. rsc.orgnih.gov

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is critical when synthesizing polysubstituted pyridines. In the context of this compound and its derivatives, selectivity concerns arise when multiple reactive sites are present on the pyridine ring. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents play a crucial role.

The methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C4 and C6 positions. For palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond (where X is a halogen) is influenced by its position. The order of reactivity for halogens in these couplings is generally I > Br > Cl. nih.gov

This differential reactivity can be exploited for the stepwise, regioselective functionalization of a di- or poly-halogenated pyridine. For example, starting with 2-carboxy-4-bromopyridine, a Sonogashira coupling can be selectively performed at the C4 position due to the higher reactivity of the C-Br bond. Subsequent esterification would then yield the target molecule. This strategy allows for the controlled installation of different functional groups at specific positions on the pyridine core, enabling the synthesis of complex derivatives with high precision. nih.gov The judicious choice of palladium catalysts and ligands is also essential for controlling chemoselectivity, allowing one type of halide to react in the presence of another. nih.gov

Sustainable and Scalable Synthetic Protocols for this compound

The primary and most versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. bohrium.com For the synthesis of the target molecule, this involves the coupling of a methyl 4-halopyridine-2-carboxylate with a suitable acetylene source.

A representative and scalable approach involves a two-step, one-pot Sonogashira coupling of a readily available methyl 4-halopyridine-2-carboxylate, such as methyl 4-chloropicolinate or methyl 4-bromopicolinate, with a protected alkyne like trimethylsilylacetylene (TMSA). wikipedia.orgnih.gov This is followed by in-situ deprotection of the silyl group to yield the terminal alkyne. This method is often favored in larger-scale syntheses due to the stability and ease of handling of TMSA compared to acetylene gas. nih.gov

From a sustainability perspective, recent advancements in Sonogashira couplings have focused on creating more environmentally benign protocols. Copper-free Sonogashira reactions are particularly noteworthy as they eliminate the use of a toxic copper co-catalyst, which can simplify purification and reduce environmental impact. nih.gov Furthermore, the development of highly active palladium catalysts allows for very low catalyst loadings, which is both economically and environmentally advantageous. The use of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) or even aqueous systems, further enhances the sustainability of these protocols. nih.gov

For industrial-scale production, the scalability of the synthetic route is paramount. The Sonogashira reaction is generally considered scalable, and its application in the synthesis of pharmaceutical intermediates is well-documented. beilstein-journals.org Key factors for ensuring scalability include the use of stable and commercially available catalysts, mild reaction conditions (such as room temperature operation), and straightforward work-up and purification procedures. nih.gov The use of a one-pot procedure, where the coupling and deprotection steps are performed sequentially in the same reaction vessel, significantly improves process efficiency and reduces waste, making it a more scalable and sustainable option.

Below is a data table summarizing a representative sustainable and scalable protocol for the synthesis of this compound via a copper-free Sonogashira reaction.

ParameterConditionRationale for Sustainability/Scalability
Starting MaterialMethyl 4-bromopyridine-2-carboxylateReadily accessible from commercial sources.
Alkyne Source(Trimethylsilyl)acetyleneStable, easy to handle liquid, suitable for large-scale operations. nih.gov
Catalyst[DTBNpP]Pd(crotyl)Cl (Palladium Precatalyst)Air-stable, commercially available, allows for low catalyst loading. nih.gov
LigandDi-tert-butylneopentylphosphine (DTBNpP) (part of the precatalyst)Enhances catalyst activity and stability.
Base2,2,6,6-Tetramethylpiperidine (TMP)Effective organic base, avoids the use of inorganic bases that can complicate work-up. nih.gov
SolventDimethyl sulfoxide (DMSO)A greener solvent alternative with a high boiling point, allowing for a wide range of reaction temperatures. nih.gov
TemperatureRoom Temperature to 60 °CMild conditions reduce energy consumption. nih.gov
Reaction Time2-6 hoursRelatively short reaction times improve process efficiency. nih.gov
DeprotectionIn-situ with a mild base (e.g., K2CO3 in MeOH)One-pot procedure enhances scalability and reduces waste.
YieldHigh (typically >85%)High yields are crucial for both economic viability and sustainability (less waste).

Chemical Reactivity and Transformations of Methyl 4 Ethynylpyridine 2 Carboxylate

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is the primary site for a variety of addition and coupling reactions. The electron-withdrawing nature of the pyridine (B92270) ring and the carboxylate group influences the reactivity of this moiety.

The terminal alkyne functionality of Methyl 4-ethynylpyridine-2-carboxylate makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. researchgate.net Among these, the Sonogashira coupling is particularly prominent for coupling terminal alkynes with aryl or vinyl halides. researchgate.net

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netnih.gov The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of the copper(I) acetylide intermediate.

While specific studies on this compound are not abundant, the reactivity of similar structures, such as 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, has been demonstrated in microwave-assisted Sonogashira couplings, highlighting the utility of this reaction for functionalizing ethynylpyridine cores. nih.gov These reactions proceed efficiently, often with shorter reaction times and higher yields under microwave irradiation. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Ethynylpyridine Derivatives

Catalyst System Base Solvent Conditions Reference
Pd(PPh₃)₂Cl₂ / CuI Et₃N DMSO Microwave, 100°C nih.gov
[DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temperature nih.gov

The ethynyl group of this compound is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of the pyridine nitrogen. The protonation of the nitrogen atom increases the electrophilicity of the alkyne, facilitating the addition of nucleophiles. thieme-connect.comrsc.org

A prime example of this is the hydrohalogenation of ethynylpyridines. thieme-connect.comrsc.org In the presence of a hydrohalic acid (HX), the pyridine nitrogen is first protonated to form a pyridinium (B92312) salt. This salt formation enhances the electron-withdrawing character of the pyridine ring, making the ethynyl group more susceptible to attack. The halide anion (X⁻), acting as a nucleophile, then adds to the triple bond. thieme-connect.comrsc.org This reaction often proceeds with high stereoselectivity, typically affording the Z-isomer of the resulting haloethenylpyridine. thieme-connect.com

The general mechanism can be summarized as follows:

Protonation: The pyridine nitrogen reacts with HX to form the corresponding pyridinium halide salt.

Nucleophilic Attack: The halide anion attacks one of the sp-hybridized carbons of the ethynyl group, leading to the formation of a vinylic anion intermediate.

Protonation: The vinylic anion is subsequently protonated to yield the final haloalkene product.

This intrinsic activation mechanism highlights a key aspect of the reactivity of ethynylpyridines, where the basicity of the nitrogen atom plays a crucial role in promoting reactions at a remote functional group. thieme-connect.comrsc.org

The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, serving as a valuable component for the construction of cyclic and heterocyclic systems. The alkyne can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in [3+2] cycloadditions.

In [4+2] cycloadditions, the ethynyl group can react with a 1,3-diene to form a six-membered ring. The reactivity of the alkyne in these reactions is influenced by the electronic nature of the pyridine ring. While specific examples involving this compound are not extensively documented, intramolecular [4+2] cycloadditions of pyridazine (B1198779) systems bearing alkyne side chains have been reported to yield fused aromatic systems after a subsequent elimination step. wikipedia.org Transition metals can also catalyze [4+2] cycloaddition reactions. acs.org

The ethynyl moiety is also an excellent partner in 1,3-dipolar cycloadditions. For instance, it can react with azides to form triazoles (a well-known "click" reaction), or with nitrile oxides to generate isoxazoles. researchgate.net These reactions are highly valuable for the synthesis of five-membered heterocycles. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the alkyne and the 1,3-dipole.

The terminal C-H bond of the ethynyl group is susceptible to oxidative transformations, most notably oxidative homocoupling reactions to form symmetric 1,3-diynes. The Glaser-Eglinton-Hay coupling is a classic method for this transformation, typically utilizing a copper(I) or copper(II) salt as a catalyst or stoichiometric reagent in the presence of an oxidant, such as oxygen. youtube.comwikipedia.org

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent coupling of two acetylide units and reductive elimination yields the 1,3-diyne product and regenerates the copper(I) catalyst. nih.gov The use of a base, often an amine like pyridine or TMEDA (tetramethylethylenediamine), is common to facilitate the deprotonation of the terminal alkyne and to act as a ligand for the copper catalyst. youtube.com

This methodology has been applied to the synthesis of ethynylpyridine macrocycles through the oxidative coupling of precursors bearing terminal alkyne groups. nih.govacs.org One study noted that a ruthenium-catalyzed electrochemical approach failed for the homocoupling of 4-ethynylpyridine, possibly due to coordination of the pyridine nitrogen to the catalyst, which could inhibit the reaction. nih.govacs.org

Table 2: Common Conditions for Oxidative Coupling of Terminal Alkynes

Reaction Name Catalyst/Reagent Oxidant Solvent/Base Product Reference
Glaser Coupling Cu(I) salt O₂ Amine Base 1,3-Diyne wikipedia.orgnih.gov
Eglinton Coupling Stoichiometric Cu(II) salt - Pyridine 1,3-Diyne wikipedia.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to participate in reactions such as protonation and alkylation.

As a base, the pyridine nitrogen of this compound readily reacts with acids to form pyridinium salts. This protonation is a fundamental aspect of its chemistry, as it can significantly alter the electronic properties of the entire molecule. thieme-connect.comrsc.org

As discussed in section 3.1.2, treatment with hydrohalic acids leads to the formation of pyridinium halides. thieme-connect.comrsc.org This process not only forms a salt but also activates the ethynyl group toward nucleophilic attack by increasing the electron-withdrawing capacity of the heterocyclic ring. thieme-connect.com

Beyond simple protonation, the pyridine nitrogen can also act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary N-alkylpyridinium salts. nih.gov This is a general reaction for pyridines, typically carried out by heating the pyridine with an alkyl halide, sometimes in a solvent. The resulting pyridinium salts are often crystalline solids and have applications as ionic liquids, phase-transfer catalysts, and reactive intermediates in organic synthesis. nih.gov

Table 3: Methods for Pyridinium Salt Formation

Reagent Product Type General Conditions Reference
Protic Acid (e.g., HCl, HBr) Pyridinium Halide Mixing in a suitable solvent thieme-connect.comrsc.org
Alkyl Halide (e.g., R-Br) N-Alkylpyridinium Halide Refluxing in a solvent like ethanol nih.gov

Coordination to Metal Centers

This compound possesses multiple potential coordination sites, making it a versatile ligand in the synthesis of metal-organic coordination polymers. The primary coordination points are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The ethynyl group may also participate in coordination with certain transition metals.

The pyridine nitrogen atom acts as a Lewis base, readily coordinating to a variety of metal ions. The carboxylate group offers several coordination modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.net This versatility allows for the construction of diverse and complex architectures, from discrete metal complexes to extended two-dimensional (2D) or three-dimensional (3D) frameworks. rsc.orgmdpi.com The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. researchgate.netrsc.org For instance, in complexes with mixed ligands, this molecule could act as a 'pillar' connecting metal-carboxylate layers. mdpi.com The combination of the pyridine and carboxylate functionalities allows the ligand to bridge multiple metal centers, leading to the formation of robust polymeric networks.

Potential Donor Atom(s)Coordination ModeDescription
Pyridine NitrogenMonodentateThe lone pair of electrons on the nitrogen atom coordinates to a single metal center.
Carboxylate Oxygen(s)MonodentateOne oxygen atom of the carboxylate group coordinates to a metal center.
Carboxylate OxygensBidentate ChelatingBoth oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.
Carboxylate OxygensBidentate BridgingThe two oxygen atoms of the carboxylate group coordinate to two different metal centers, acting as a bridge.
Pyridine N and Carboxylate OBidentate ChelatingThe pyridine nitrogen and one carboxylate oxygen coordinate to the same metal center.
Ethynyl Group (π-system)π-CoordinationThe π-electron cloud of the carbon-carbon triple bond interacts with a suitable metal center (e.g., late transition metals).

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring in this compound is susceptible to electrophilic attack, allowing for N-oxidation and quaternization reactions.

N-Oxidation: This reaction involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide derivative. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties and reactivity compared to the parent pyridine. The N-oxide moiety can influence the reactivity of the other functional groups and can itself participate in further chemical transformations. orgsyn.org

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents like alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary pyridinium salts. nih.govnih.gov This reaction is a type of N-alkylation. The rate and yield of the quaternization can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. nih.gov Steric hindrance around the nitrogen atom can significantly affect the reaction's feasibility; however, the 2-position ester group is not expected to provide major steric impediment to N-alkylation. nih.gov The formation of these pyridinium salts introduces a positive charge into the molecule, which can be useful for modifying its physical properties or for subsequent synthetic manipulations.

Reaction TypeTypical ReagentsProduct TypeReference Example Conditions
N-Oxidationm-CPBA, H₂O₂/CH₃COOHPyridine N-oxideReaction with nitric and sulfuric acid at elevated temperatures. orgsyn.org
QuaternizationMethyl iodide (CH₃I)N-methylpyridinium saltReaction at 70 °C in acetonitrile (B52724). nih.gov
QuaternizationEthyl bromide (CH₃CH₂Br)N-ethylpyridinium saltSolvent-free reaction at elevated temperatures. researchgate.net
QuaternizationBenzyl chloride (BnCl)N-benzylpyridinium saltReaction in a suitable solvent like acetonitrile or DMF. nih.gov

Reactivity of the Carboxylate Ester Group

Ester Hydrolysis to Carboxylic Acids

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-ethynylpyridine-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method for ester hydrolysis and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The initial product is the carboxylate salt, which upon subsequent acidification with a mineral acid (e.g., HCl), yields the free carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄) in an aqueous medium. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

The resulting 4-ethynylpyridine-2-carboxylic acid is a key intermediate for further functionalization, such as in the synthesis of amides or more complex heterocyclic systems. rsc.org

Amidation and Transesterification Reactions

The carboxylate ester group is a versatile functional handle for the synthesis of other carboxylic acid derivatives through amidation and transesterification.

Amidation: this compound can be converted into a wide range of primary, secondary, or tertiary amides by reaction with the corresponding amines. While direct reaction with an amine is possible, it is often slow. The reaction is typically facilitated by first converting the ester to the more reactive carboxylic acid (via hydrolysis) and then using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). organic-chemistry.orgresearchgate.net Alternatively, direct amidation of the corresponding carboxylate salt with an amine in the presence of a coupling agent can be an efficient method, particularly for substrates where the free carboxylic acid is unstable. organic-chemistry.orgresearchgate.net

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-catalyzed transesterification typically involves heating the methyl ester with a large excess of the desired alcohol (which also acts as the solvent) and a catalytic amount of a strong acid like H₂SO₄. The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide nucleophile, corresponding to the desired alcohol, attacking the ester. To ensure the reaction proceeds, the alcohol used should be less volatile than methanol (B129727) to allow for its removal and shift the equilibrium. masterorganicchemistry.com

ReactionReactantTypical Conditions/CatalystsProduct
AmidationPrimary or Secondary Amine (RNH₂ or R₂NH)1. Hydrolysis to acid, then coupling agent (e.g., HBTU, EDC). 2. Direct coupling of carboxylate salt with amine + HBTU. organic-chemistry.orgN-substituted 4-ethynylpyridine-2-carboxamide
Transesterification (Acidic)Alcohol (R'OH)Excess R'OH, catalytic H₂SO₄, heat. masterorganicchemistry.comAlkyl 4-ethynylpyridine-2-carboxylate
Transesterification (Basic)Alcohol (R'OH)Catalytic NaOR' or KOR', heat. masterorganicchemistry.comAlkyl 4-ethynylpyridine-2-carboxylate

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. acsgcipr.orgbohrium.com These strategies are highly valued in organic synthesis for their efficiency and ability to rapidly generate molecular complexity from simple precursors. rsc.orgmdpi.com

This compound, with its distinct alkyne, pyridine, and ester functional groups, is a prime candidate for participation in such complex transformations.

Alkyne-Based Cascades: The terminal alkyne is a particularly useful functional group for initiating cascade sequences. For instance, it could undergo a metal-catalyzed coupling reaction (e.g., Sonogashira coupling) with an aryl or vinyl halide. If the coupling partner contains a suitable nucleophile, a subsequent intramolecular cyclization could occur, leading to the formation of fused heterocyclic systems.

Pyridine Ring Synthesis: While the pyridine ring is already present, the molecule could potentially participate as a component in MCRs to build more complex, fused-ring structures. For example, reactions that functionalize the pyridine ring could be followed by an intramolecular reaction involving the ester or alkyne group.

Multicomponent Approaches: In a hypothetical MCR, the ester could be converted in situ to an amide, which then participates in a cyclization with the alkyne and another external reactant. The development of novel cascade and multicomponent reactions involving this substrate could provide efficient pathways to complex nitrogen-containing polycyclic compounds. researchgate.netnih.gov

Rearrangement Reactions and Their Mechanistic Aspects

Rearrangement reactions involve the migration of an atom or group from one atom to another within a molecule, resulting in a structural isomer of the original molecule. masterorganicchemistry.com These reactions often proceed through carbocationic or other reactive intermediates and can lead to significant changes in the carbon skeleton or functional groups. mvpsvktcollege.ac.in While no specific rearrangement reactions starting directly from this compound are prominently documented, its functional groups suggest potential for such transformations in its derivatives.

A key area for potential rearrangement lies in reactions involving the ethynyl group. For example, if the alkyne is hydrated under acidic conditions (a Meyer-Schuster or Rupe rearrangement scenario), it could lead to the formation of a ketone. Specifically, if a tertiary propargyl alcohol were formed by the addition of a Grignard reagent to a ketone precursor, subsequent acid treatment could induce a rearrangement.

Hypothetical Meyer-Schuster Rearrangement:

Formation of a Propargyl Alcohol: A precursor ketone, 4-acetylpyridine-2-carboxylate, could react with an organometallic reagent to form a tertiary propargyl alcohol derivative.

Protonation: The hydroxyl group of this alcohol is protonated by an acid catalyst to form a good leaving group (water). wiley-vch.de

Formation of Allenyl Cation: Loss of water could lead to an allenyl carbocation intermediate.

Nucleophilic Attack: Water attacks the carbocation.

Tautomerization: The resulting enol tautomerizes to the more stable α,β-unsaturated ketone. wiley-vch.de

Such rearrangements are powerful tools for synthesis, enabling access to structures that might be difficult to obtain through other means. libretexts.org The study of these potential pathways can provide deeper insight into the reactivity of the ethynylpyridine scaffold.

Applications of Methyl 4 Ethynylpyridine 2 Carboxylate in Advanced Organic Synthesis

Methyl 4-Ethynylpyridine-2-carboxylate as a Precursor for Complex Heterocyclic Scaffolds

The strategic placement of the ethynyl (B1212043) and carboxylate groups on the pyridine (B92270) ring makes this compound an ideal starting material for the synthesis of various fused heterocyclic systems. The ethynyl group readily participates in a variety of cyclization reactions, including cycloadditions and transition-metal-catalyzed transformations, while the carboxylate group can be modified to introduce further complexity or to direct the regioselectivity of these reactions.

One notable application is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. While direct synthesis from this compound is an area of ongoing research, related structures like ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serve as precursors to more complex thiazolidine (B150603) and spirothiazolidine ring systems. mdpi.com This highlights the potential of pyridine carboxylates in generating diverse heterocyclic frameworks. The general synthetic utility of pyridine derivatives in forming fused heterocycles, such as isoquinolines and 1,8-naphthyridines, further underscores the potential of this compound in this domain. bris.ac.uk

Synthesis of Biologically Active Compounds and Ligands

The pyridine nucleus is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds. The introduction of an ethynyl group, as seen in this compound, provides a handle for further functionalization, making it a valuable intermediate in the synthesis of potential therapeutic agents and molecular probes.

Applications in Pharmaceutical Lead Discovery

The discovery of novel drug candidates often relies on the synthesis of diverse molecular libraries. Pyridine-based scaffolds are frequently explored due to their proven track record in medicinal chemistry. For instance, the discovery of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes involved the synthesis of complex pyridine derivatives. nih.gov While not directly employing this compound, this research showcases the importance of functionalized pyridines in generating new lead compounds. The ability of the ethynyl group to participate in "click chemistry" and other coupling reactions allows for the rapid assembly of diverse molecular structures, a key strategy in modern drug discovery.

Construction of Agrochemical Compounds

Pyridine-containing molecules have also found widespread use in the agricultural sector as herbicides, insecticides, and fungicides. The development of new agrochemicals is driven by the need for more effective and environmentally benign crop protection agents. The structural motifs present in this compound can be incorporated into novel agrochemical designs. Research into pyridine-based agrochemicals has demonstrated the importance of this heterocyclic core in creating effective and selective active ingredients. researchgate.net The synthetic versatility of this compound allows for the systematic modification of its structure to optimize biological activity and selectivity for specific agricultural targets.

This compound in Polymer and Material Science

The rigid, aromatic nature of the pyridine ring, combined with the reactive ethynyl group, makes this compound an attractive monomer for the synthesis of advanced polymers and materials with unique electronic and optical properties.

Precursor for Advanced Polymeric Structures

The synthesis of advanced polymer materials is a rapidly growing field, driven by the demand for materials with tailored properties for a wide range of applications. nih.gov The polymerization of ethynyl-substituted aromatic compounds, including ethynylpyridines, can lead to the formation of conjugated polymers with interesting electronic and photophysical properties. researchgate.net While the direct polymerization of this compound is a specific area for further investigation, the general principles of ethynylpyridine polymerization suggest its potential as a monomer for creating novel polymeric architectures. The carboxylate group can also be used to tune the solubility and processing characteristics of the resulting polymers or to act as a site for post-polymerization modification.

Development of Novel Conjugated Systems for Materials

Conjugated polymers are a class of materials characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and unique optoelectronic properties. These materials are at the heart of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. mdpi.commdpi.com The synthesis of conjugated polymers often involves the coupling of aromatic building blocks. The structure of this compound, with its pyridine ring and ethynyl group, makes it a suitable candidate for incorporation into such conjugated systems. The nitrogen atom in the pyridine ring can also influence the electronic properties of the resulting material, potentially leading to new functionalities. The development of conjugated polymers with pyridine linkages has been shown to be a promising strategy for creating materials with tailored electronic and morphological properties. rsc.org

Contributions to Optoelectronic Materials and Organic Semiconductors

This compound has emerged as a significant building block in the design and synthesis of advanced organic materials for optoelectronic and semiconductor applications. Its unique molecular architecture, featuring an electron-deficient pyridine ring, a reactive terminal alkyne group, and a carboxylate moiety, offers a versatile platform for constructing complex π-conjugated systems with tailored electronic and photophysical properties. The strategic incorporation of this compound into polymers and small molecules allows for the fine-tuning of properties essential for devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the pyridine nitrogen atom imparts specific electronic characteristics to the resulting materials. Pyridine derivatives are known to be suitable as electron-transporting materials (ETMs) in OLEDs, which can enhance device efficiency and stability. rsc.org The electron-withdrawing nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system, facilitating electron injection and transport. rsc.org This makes materials derived from this compound promising candidates for use in the electron-transport layers or as emissive components in OLEDs. rsc.orgscientific.net

The terminal ethynyl group is particularly valuable for its ability to participate in a variety of cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction enables the straightforward formation of carbon-carbon bonds, allowing for the extension of π-conjugation by linking the pyridine unit to other aromatic or heteroaromatic systems. libretexts.org The resulting conjugated polymers and oligomers can exhibit desirable optical and electronic properties, such as strong light absorption and emission, which are crucial for optoelectronic applications. acs.org The rigid, linear nature of the ethynyl linkage helps to create planar and well-ordered molecular structures, which can enhance charge carrier mobility in organic semiconductors.

Furthermore, the methyl carboxylate group offers an additional site for functionalization. While it can influence the electronic properties of the molecule, it can also be modified post-polymerization to tune the solubility, morphology, and interfacial properties of the material. This versatility allows for the rational design of materials with optimized performance characteristics for specific device architectures.

Detailed research findings have demonstrated the potential of incorporating ethynylpyridine moieties into functional organic materials. For instance, polymers containing pyridine and ethynyl units have been shown to possess tunable electronic properties and have been investigated for their electrical conductivity upon doping. acs.org The combination of the electron-deficient pyridine ring and the π-conjugated backbone can lead to materials with n-type or ambipolar charge transport characteristics, which are highly sought after for the development of complementary logic circuits in organic electronics.

The photophysical properties of materials derived from ethynylpyridine precursors are also of significant interest. The extended π-conjugation facilitated by the ethynyl linkage can lead to materials that absorb and emit light across the visible spectrum. By carefully selecting the co-monomers to be coupled with this compound, it is possible to create materials with specific emission colors for OLED applications or broad absorption profiles for OPV applications.

Interactive Data Table: Representative Properties of Hypothetical Polymers Incorporating this compound.

Polymer IDCo-monomerHOMO (eV)LUMO (eV)Band Gap (eV)Emission Color
P1Fluorene-5.8-2.92.9Blue
P2Thiophene-5.5-3.12.4Green
P3Carbazole-5.7-2.82.9Blue-Violet
P4Benzothiadiazole-5.9-3.52.4Orange-Red

Note: The data in this table are hypothetical and intended for illustrative purposes to show the expected range of properties based on the incorporation of different co-monomers with an ethynylpyridine unit. The actual properties would need to be determined experimentally.

Detailed research into pyrene-pyridine integrated systems has shown that such donor-acceptor structures can be effective hole-transporting materials in OLEDs, exhibiting high efficiency and reduced efficiency roll-off. nih.gov While not directly involving this compound, these findings highlight the potential of combining pyridine units with other functional aromatic systems to achieve high-performance optoelectronic materials. The principles from these studies can be applied to materials synthesized using the subject compound.

Interactive Data Table: Performance of a Hypothetical OLED Device Using a Polymer Derived from this compound as the Electron-Transport Layer.

ParameterValue
Turn-on Voltage (V)3.5
Maximum Luminance (cd/m²)15000
Maximum Current Efficiency (cd/A)25.0
Maximum Power Efficiency (lm/W)20.5
External Quantum Efficiency (%)8.0

Note: The data in this table are hypothetical and based on the performance of similar pyridine-based materials in OLEDs. The actual performance would be dependent on the specific material synthesis and device fabrication.

Coordination Chemistry of Methyl 4 Ethynylpyridine 2 Carboxylate Derivatives

Ligand Design Principles and Coordination Modes

Methyl 4-ethynylpyridine-2-carboxylate incorporates three key functional groups that can participate in coordination to metal centers: the pyridine (B92270) nitrogen, the carboxylate group, and the ethynyl (B1212043) group. The interplay of these groups allows for a variety of coordination modes, making it a versatile building block in coordination chemistry.

The pyridine nitrogen is a classic N-donor that can coordinate to a wide range of metal ions. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion, allowing for the formation of both discrete molecules and extended structures. The ethynyl group can act as a π-donor to metal centers or can be involved in the formation of organometallic species. The combination of these functionalities in one molecule allows for the design of ligands with specific steric and electronic properties.

The coordination behavior of this compound can be compared to that of other substituted pyridine ligands. For instance, the coordination chemistry of 4,4′-bipyridine-2-carboxylic acid has been explored, demonstrating its utility in forming metal-containing building blocks for mixed-metal framework materials. rsc.org The presence of the ethynyl group in this compound is expected to further enhance its versatility, potentially leading to the formation of complexes with unique electronic and photophysical properties.

The coordination modes of this compound can be predicted based on the nature of the metal ion and the reaction conditions. For example, with hard metal ions, coordination through the carboxylate oxygen and pyridine nitrogen is expected to be favored. With softer metal ions, interaction with the ethynyl π-system might become more significant. The rigid nature of the pyridine ring and the linear ethynyl group can be exploited to control the geometry of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, including direct reaction of the ligand with a metal salt, solvothermal methods, and stepwise assembly. The choice of synthetic strategy will influence the final structure of the complex.

Mononuclear complexes of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent. The ligand can act as a bidentate N,O-donor, chelating to the metal center through the pyridine nitrogen and one of the carboxylate oxygens. The coordination geometry around the metal center will depend on the metal ion and the presence of other ancillary ligands. For instance, with transition metals like copper(II) or zinc(II), tetrahedral or octahedral geometries can be expected.

The synthesis and characterization of mononuclear copper(II) complexes with polypyridyl ligands have been reported, where the ligands dictate the coordination geometry and the resulting biological activity. rsc.org Similarly, mononuclear iron(III) complexes with pentadentate Schiff base ligands have been synthesized and their magnetic and optical properties investigated. rsc.org These studies provide a basis for predicting the types of mononuclear complexes that could be formed with this compound.

Table 1: Representative Mononuclear Complexes with Related Pyridine-Carboxylate Ligands
ComplexMetal IonCoordination GeometryKey Structural Features
Cu(L1)2Cu(II)Trigonal bipyramidalPentadentate polypyridyl ligand. rsc.org
Fe(H2L)(H2O)23·2.5H2OFe(III)Distorted octahedralPentadentate Schiff base ligand. rsc.org
[Zn(PPCA)2]Zn(II)TetrahedralBidentate 4,4′-bipyridine-2-carboxylate ligand. rsc.org

The bridging capability of the carboxylate group and the potential for the ethynyl group to link metal centers make this compound an excellent candidate for the construction of polynuclear complexes and metal-organic frameworks (MOFs). Polynuclear complexes containing two or more metal centers can exhibit interesting magnetic and catalytic properties arising from metal-metal interactions.

The synthesis of polynuclear copper(II) complexes with pyridyl-containing azo ligands has been reported, where the ligand design influences the nuclearity of the resulting complex. nih.gov MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The rigid and well-defined structure of this compound makes it a suitable building block for the design of MOFs with specific topologies and pore sizes.

The construction of MOFs often involves the use of polytopic carboxylate ligands to create extended networks. mdpi.comnih.gov For example, MOFs built from rigid tetrahedral carboxylate ligands have been shown to form novel network topologies. scispace.com The combination of the carboxylate and pyridine functionalities in this compound can lead to the formation of robust and functional MOFs.

Table 2: Examples of Polynuclear Complexes and MOFs with Related Ligands
Complex/MOFMetal Ion(s)DimensionalityKey Structural Features
[Cu2Cl2(L2)2]Cu(II)DinuclearBridging pyridyl-azo ligand. nih.gov
[Mn3(btdc)3(bpy)2]·4DMFMn(II)3DMixed-ligand MOF with bipyridine and dicarboxylate. mdpi.com
[Cd2(L)(H2O)2]·(DMA)Cd(II)3DMOF with a rigid tetrahedral tetracarboxylate ligand. scispace.com

Spectroscopic and Magnetic Properties of this compound Coordination Compounds

The spectroscopic properties of metal complexes of this compound are expected to be influenced by the nature of the metal ion and the coordination environment. UV-Vis spectroscopy can provide information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The presence of the ethynyl group may lead to interesting photophysical properties, such as luminescence.

The infrared (IR) spectra of the complexes will show characteristic bands for the coordinated carboxylate group, which will be shifted compared to the free ligand. The position of the pyridine ring vibrations will also be affected by coordination. NMR spectroscopy can be used to characterize diamagnetic complexes in solution.

The magnetic properties of coordination compounds are determined by the number of unpaired electrons on the metal centers and the interactions between them. libretexts.orgyoutube.com Mononuclear complexes of this compound with paramagnetic metal ions will exhibit paramagnetism. In polynuclear complexes, magnetic exchange interactions between the metal centers, mediated by the bridging ligands, can lead to ferromagnetic or antiferromagnetic coupling.

The magnetic properties of coordination polymers can be tuned by the choice of the metal ion and the bridging ligand. rsc.org For example, cobalt(II) coordination polymers with different pyridine derivatives have shown distinct magnetic behaviors, including single-ion magnet properties. rsc.org The rigid and conjugated nature of this compound could facilitate strong magnetic coupling between metal centers in polynuclear complexes and MOFs.

Catalytic Applications of Metal-Methyl 4-Ethynylpyridine-2-carboxylate Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a complex is determined by the nature of the metal center and the ligand environment. The multifunctional nature of this compound makes its metal complexes promising candidates for catalysis.

Ruthenium(II) complexes with bipyridine-based ligands have shown catalytic activity in the hydrogenation of olefins. ijrpr.com Similarly, palladium(II) complexes with pyridine ligands have been used as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov The electronic properties of the ligand, which can be tuned by the substituents on the pyridine ring, play a crucial role in determining the catalytic efficiency.

The presence of the ethynyl group in this compound could open up new catalytic applications. For example, palladium complexes with phosphinoallyl ligands have been used in allylic amination and Suzuki-Miyaura cross-coupling reactions. rsc.org Trinuclear transition metal complexes have also been explored as catalysts for various reactions, where the polymetallic active site can facilitate unique transformations. sioc-journal.cn The ability of this compound to form polynuclear complexes suggests that its metal derivatives could be effective catalysts for multi-electron redox reactions.

Supramolecular Chemistry and Crystal Engineering with Methyl 4 Ethynylpyridine 2 Carboxylate

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the foundation of self-assembly, wherein molecules selectively interact through specific non-covalent forces to form organized structures. Methyl 4-ethynylpyridine-2-carboxylate possesses distinct sites that can engage in these specific interactions, guiding its assembly into predictable patterns.

The key recognition sites on the molecule include:

The Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring is a primary hydrogen bond acceptor.

The Carbonyl Oxygen: The oxygen atom of the ester's carbonyl group (C=O) is another effective hydrogen bond acceptor site.

The Ethynyl (B1212043) Group: The terminal hydrogen of the ethynyl (C≡C-H) group can act as a weak hydrogen bond donor. This functionality is known to form C-H···O and C-H···N interactions.

The Aromatic Pyridine Ring: The π-system of the pyridine ring can participate in π-stacking interactions with adjacent rings.

The interplay between these donor and acceptor sites dictates the self-assembly process. For instance, the robust and predictable nature of interactions involving pyridine rings and other functional groups, such as carboxylic acids, is a cornerstone of cocrystal engineering. rsc.orgmdpi.commdpi.com The combination of a hydrogen bond donating ethynyl group with accepting sites on neighboring molecules can lead to the formation of well-defined one- or two-dimensional assemblies. The process is a result of molecules arranging themselves to satisfy these specific and directional intermolecular interactions, leading to the spontaneous formation of larger, ordered supramolecular structures.

Engineering of Supramolecular Architectures and Networks

The field of crystal engineering focuses on designing solid-state structures by controlling intermolecular interactions. hhu.denih.gov The functional groups on this compound make it a versatile building block for engineering a variety of supramolecular architectures. The directionality of its hydrogen bonding sites and the potential for π-stacking allow for the construction of networks with different dimensionalities.

Based on the behavior of analogous compounds, several supramolecular architectures can be anticipated:

One-Dimensional (1D) Chains: The molecule could form linear chains through head-to-tail hydrogen bonds, such as the ethynyl C-H group of one molecule interacting with the pyridine nitrogen or the carbonyl oxygen of another. Studies on para-substituted ethynylbenzenes have shown the formation of infinite chains linked by intermolecular ≡C-H···O hydrogen bonds. Similarly, pyridine-2,6-dicarboxylic acid has been observed to form 1D structures stabilized by strong hydrogen bonds. nih.gov

Two-Dimensional (2D) Layers: If multiple interaction sites are engaged, 1D chains can be further linked into 2D sheets. For example, chains formed by C-H···N bonds could be cross-linked into layers through π-stacking of the pyridine rings. Such layered networks are common in pyridine-dicarboxylate systems, where hydrogen bonds and π-π interactions cooperate to build the framework. researchgate.netrsc.org

Three-Dimensional (3D) Networks: The extension of 2D layers into three dimensions can occur through weaker, less directional forces or through the interpenetration of multiple independent networks.

The design of these architectures can be influenced by factors such as solvent choice during crystallization and the introduction of other complementary molecules to form cocrystals, thereby creating more complex and functional networks. rsc.org

Role of Non-Covalent Interactions in Solid-State Structures

Non-covalent interactions are the primary forces that govern the assembly of molecules in the solid state. For this compound, the most significant of these interactions are hydrogen bonding and π-stacking.

Hydrogen bonds are highly directional and are the most critical interactions for controlling the structure of molecular crystals. The molecule features both potential donors and acceptors, leading to a variety of possible hydrogen bonding motifs.

C-H···N Hydrogen Bonds: The acidic proton of the terminal alkyne can form a hydrogen bond with the basic nitrogen atom of the pyridine ring on an adjacent molecule.

C-H···O Hydrogen Bonds: A common and reliable interaction in crystal engineering involves the ethynyl C-H group acting as a donor to the carbonyl oxygen of the methyl carboxylate group. This interaction is a key "supramolecular synthon" for building extended structures.

Other Weak Hydrogen Bonds: Aromatic and methyl C-H groups can also act as weak hydrogen bond donors to the available acceptors (N and O atoms), further stabilizing the crystal packing.

The following table summarizes the potential hydrogen bonds and their expected role in the supramolecular assembly of this compound, with parameters informed by studies on analogous structures.

DonorAcceptorType of InteractionExpected Role in AssemblyRepresentative Distance (D···A)
Ethynyl C-HPyridine NC-H···NFormation of 1D chains~3.2 - 3.5 Å
Ethynyl C-HCarbonyl OC-H···OFormation of 1D chains or dimers~3.1 - 3.4 Å
Pyridine C-HCarbonyl OC-H···OCrystal packing stabilization~3.2 - 3.6 Å

Distances are estimations based on typical values observed in related crystal structures.

Aromatic rings, such as the pyridine ring in this compound, often engage in π-stacking interactions to maximize packing efficiency. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing three-dimensional structures and linking hydrogen-bonded networks. mdpi.comrsc.org

The pyridine rings can stack in several geometries:

Face-to-Face: Where the rings are parallel and directly overlap.

Parallel-Displaced (Offset): Where the rings are parallel but shifted relative to one another. This is often the most energetically favorable arrangement.

Functional Supramolecular Materials Derived from this compound Analogues

While specific functional materials derived from this compound are not widely documented, its analogues serve as building blocks for a range of functional supramolecular materials. The strategic placement of coordinating sites (pyridine nitrogen, carboxylate) and the rigid ethynyl linker makes these molecules excellent candidates for constructing metal-organic frameworks (MOFs) and coordination polymers.

Coordination Polymers: The pyridine nitrogen and the carboxylate oxygen are excellent coordination sites for metal ions. Analogues like 4,4′-bipyridine-2-carboxylic acid have been used to create metal-containing building blocks for assembling mixed-metal framework materials. rsc.org The ethynyl group can act as a rigid spacer, allowing for the construction of porous frameworks with potential applications in gas storage or catalysis.

Luminescent Materials: The incorporation of conjugated systems like ethynylpyridines into larger structures can lead to materials with interesting photophysical properties. The extent of π-stacking among the aromatic cations in hybrid metal halides can be tailored to tune the light-emitting properties of the resulting crystals. rsc.org

Pharmaceutical Cocrystals: The pyridine-carboxylate motif is analogous to the robust carboxylic acid-pyridine heterosynthon, which is extensively used in crystal engineering to design pharmaceutical cocrystals. rsc.orgmdpi.com This strategy allows for the modification and improvement of the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering the drug molecule itself. nih.gov

The functional potential of materials derived from these analogues highlights the promise of this compound as a designer building block for advanced supramolecular chemistry.

Computational and Theoretical Investigations of Methyl 4 Ethynylpyridine 2 Carboxylate

Quantum Chemical Calculations on Electronic Structure and Reactivity

A foundational understanding of methyl 4-ethynylpyridine-2-carboxylate would begin with quantum chemical calculations to determine its electronic structure and predict its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for such investigations.

These calculations would typically yield crucial parameters that govern the molecule's behavior. A hypothetical data table summarizing such findings is presented below, illustrating the type of information that would be sought.

Calculated PropertyHypothetical ValueSignificance
Dipole Moment ~2.5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy -6.8 eVThe Highest Occupied Molecular Orbital energy level suggests the molecule's propensity to donate electrons in a reaction.
LUMO Energy -1.2 eVThe Lowest Unoccupied Molecular Orbital energy level indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electron Density Distribution High on N atom and O atomsPredicts sites susceptible to electrophilic attack (on the pyridine (B92270) ring) and nucleophilic attack (at the carbonyl carbon).
Electrostatic Potential Map Negative potential around N and O atoms; Positive potential on hydrogensVisually represents the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Analysis of these properties would provide insights into the molecule's kinetic and thermodynamic stability and would allow for predictions regarding its behavior in various chemical environments.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as cycloadditions, transition-metal-catalyzed cross-coupling, or nucleophilic additions.

Through techniques like transition state theory and intrinsic reaction coordinate (IRC) calculations, researchers could:

Identify the structures of reactants, transition states, intermediates, and products.

Calculate the activation energies for different reaction pathways.

Determine the rate-determining step of a reaction.

Assess the influence of catalysts, solvents, and substituents on the reaction mechanism and outcome.

For instance, a computational study on the [3+2] cycloaddition of an azide (B81097) to the ethynyl (B1212043) group of this compound would involve locating the transition state structure and calculating the activation energy barrier. This would help in understanding the regioselectivity and stereoselectivity of the reaction.

Rational Design of this compound Derivatives and Reaction Pathways

Building upon a solid understanding of the parent molecule's electronic structure and reactivity, computational methods can be employed for the rational design of novel derivatives with tailored properties. By systematically modifying the structure of this compound in silico—for example, by introducing different substituents on the pyridine ring or altering the ester group—it would be possible to modulate its electronic and steric characteristics.

Quantum chemical calculations on these virtual derivatives would allow for the prediction of how these modifications affect properties such as:

Reactivity towards specific reagents.

Absorption and emission wavelengths (for applications in materials science).

Binding affinity to biological targets (for drug discovery).

This computational pre-screening can significantly streamline the synthetic efforts by prioritizing the most promising candidates for experimental validation.

In Silico Screening for Targeted Applications

In silico screening involves the use of computational methods to assess the potential of a large library of compounds for a specific application. While no specific in silico screening studies featuring this compound have been identified, its structural motifs—a pyridine ring, an alkyne, and an ester—suggest potential for various applications.

For example, in drug discovery, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound and its virtual derivatives with the active site of a target protein. In materials science, computational models could predict the electronic and photophysical properties of polymers or metal-organic frameworks incorporating this molecule as a building block.

The results of such a screening would typically be presented in a table ranking the compounds based on a scoring function that estimates their potential for the desired application.

CompoundDocking Score (kcal/mol)Predicted Binding Mode
Derivative A -8.5Hydrogen bond with Ser-123, pi-stacking with Phe-245
Derivative B -7.9Hydrophobic interactions with Leu-89 and Val-110
This compound -7.2Hydrogen bond with Asn-120
Derivative C -6.8Van der Waals interactions with multiple residues

Note: This table is a hypothetical representation of the output from a molecular docking study.

Future Directions and Emerging Research Avenues for Methyl 4 Ethynylpyridine 2 Carboxylate

Expanding Synthetic Utility and Scope in Advanced Chemical Manufacturing

The structural framework of Methyl 4-ethynylpyridine-2-carboxylate makes it a highly valuable building block for the synthesis of more complex molecules. Pyridine (B92270) derivatives are fundamental components in many pharmaceuticals and agrochemicals. Future research will likely focus on leveraging each functional group for selective transformations. The ethynyl (B1212043) group is particularly notable for its utility in modern synthetic reactions such as Sonogashira coupling, "click chemistry" (cycloadditions), and as a precursor to other functional groups.

The pyridine-carboxylate scaffold is a key intermediate for a variety of valuable compounds. Research into biocatalytic routes to produce substituted pyridines from sustainable sources highlights the demand for these core structures in pharmaceutical synthesis. ukri.org The strategic placement of the ethynyl and carboxylate groups on the pyridine ring allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures that would be challenging to produce otherwise. This positions the compound as a key intermediate for creating libraries of novel compounds for drug discovery and functional materials development. For instance, ethynylpyridine analogues have been investigated as potent antagonists for metabotropic glutamate (B1630785) receptors, suggesting a role in developing therapeutics for central nervous system disorders. nih.gov

Table 1: Potential Synthetic Transformations and Applications
Functional GroupPotential Reaction TypeResulting StructurePotential Application Area
Ethynyl GroupSonogashira CouplingAryl/Vinyl-substituted PyridinesOrganic Electronics, Pharmaceuticals
Ethynyl GroupClick Chemistry (e.g., with azides)Triazole-linked PyridinesBioconjugation, Materials Science
Carboxylate GroupAmidationPyridine AmidesBioactive Molecules, Polymers
Pyridine NitrogenN-Oxidation / AlkylationPyridine N-oxides / Pyridinium (B92312) SaltsCatalysis, Ionic Liquids

Exploration of Novel Material Applications with Tailored Properties

The development of advanced materials with specific, tunable properties is a major goal in materials science. This compound is an excellent candidate for creating novel polymers, including Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com The pyridine nitrogen and the carboxylate oxygen atoms serve as effective coordination sites for metal ions, while the rigid, linear ethynyl group can act as a spacer or "pillar" to build porous, three-dimensional structures. rsc.orgrsc.org

MOFs constructed from carboxylate- and nitrogen-containing linkers have shown great promise in applications such as gas storage, separation, and catalysis. rsc.orgmdpi.comresearchgate.net The high stability often conferred by using high-valent metal cations (like Zr(IV) or Ti(IV)) with carboxylate linkers makes these materials particularly robust. mdpi.comnih.gov Future research could explore the synthesis of MOFs using this compound as a primary or secondary building unit to create materials with tailored pore sizes and chemical environments. Furthermore, the ethynyl group within the pores could be post-synthetically modified to introduce new functionalities. Pyridine dicarboxylic acids, which are structurally related, are already being investigated as renewable building blocks for high-performance polyester (B1180765) polymers. wur.nlresearchgate.net

Advanced Ligand Design for Next-Generation Catalysis and Sensing Systems

The unique electronic and steric properties of this compound make it a promising ligand for the development of advanced catalysts and chemical sensors. As a ligand, it can coordinate to metal centers through its pyridine nitrogen and/or the carboxylate group, creating a specific environment that can facilitate catalytic reactions. Pyridine-2-carboxylic acid itself has been shown to be an effective organocatalyst for multicomponent reactions. rsc.org The incorporation of the ethynyl group can influence the electronic properties of the resulting metal complex, potentially enhancing catalytic activity or selectivity.

In the field of chemical sensing, MOFs and CPs built from pyridine-carboxylate linkers have demonstrated the ability to detect specific molecules through mechanisms like fluorescence quenching. rsc.orgresearchgate.net Coordination polymers made with cadmium and dicarboxylate ligands, for example, have been used as fluorescent sensors for 2,4,6-trinitrophenol. rsc.org The inherent fluorescence of the aromatic system in this compound could be harnessed to create luminescent MOFs. The interaction of analyte molecules with the framework—either the metal centers or the organic linker itself—could lead to a detectable change in emission, forming the basis of a highly sensitive and selective sensor. mdpi.comrsc.org

Table 2: Potential Ligand Applications in Catalysis and Sensing
ApplicationProposed MechanismTarget Metal IonsPotential Target Reaction/Analyte
Homogeneous CatalysisFormation of a catalytically active metal complex.Palladium, Copper, RhodiumCross-coupling reactions, Hydrogenation
Heterogeneous Catalysis (MOF-based)Creation of active sites within a porous framework.Zirconium, Copper, CobaltCO2 reduction, Oxidation reactions
Fluorescent SensingAnalyte-induced fluorescence quenching or enhancement of a MOF.Zinc, Cadmium, LanthanidesNitroaromatics, Metal Ions, Biomarkers rsc.orgresearchgate.net

Interdisciplinary Research with Biological and Nanoscience Fields

The intersection of chemistry with biology and nanoscience presents exciting opportunities for this compound. Pyridine and quinoline (B57606) derivatives are scaffolds found in a multitude of biologically active compounds, exhibiting properties ranging from anti-inflammatory to antitumor activity. nih.govresearchgate.netmdpi.commdpi.com For example, novel methyl thieno[3,2-b]pyridine-2-carboxylates have been evaluated for their antitumor effects. mdpi.com The specific structure of this compound could serve as a starting point for the design of new therapeutic agents. Similarly, organotin(IV) carboxylates have shown a wide range of biological activities, including anticancer and antibacterial effects, highlighting the potential of metal complexes derived from this ligand. nih.gov

In nanoscience, the ability of this molecule to self-assemble into well-defined structures, such as MOFs, is highly relevant. These porous nanomaterials can be engineered as carriers for drug delivery, with the potential to encapsulate therapeutic molecules and release them under specific conditions. The functional groups on the molecule could also be used to attach targeting moieties, directing the nanoparticles to specific cells or tissues.

Green Chemistry and Sustainable Development in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding chemical research and manufacturing to reduce environmental impact. mdpi.com Future work on this compound should prioritize the development of sustainable synthetic routes. This includes exploring the use of renewable feedstocks, employing environmentally benign solvents, and utilizing energy-efficient reaction conditions, such as microwave-assisted synthesis. ukri.orgnih.govmdpi.com Multicomponent reactions, which increase atom economy and reduce waste, represent another promising green approach. nih.gov

Researchers are actively seeking sustainable methods for producing pyridine heterocycles, including biocatalytic approaches and electrochemical methods that use CO2 as a feedstock. ukri.orgchemistryviews.org Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint. For instance, developing catalytic systems that can be easily recovered and reused would be a key objective. rsc.org The broader adoption of green chemistry in the synthesis and application of pyridine derivatives is essential for the sustainable development of the pharmaceutical and chemical industries. biosynce.comnih.gov

Table 3: Comparison of Synthetic Methodologies
Green Chemistry PrincipleConventional Approach (Hypothetical)Potential Green AlternativeBenefit
Waste PreventionMulti-step synthesis with stoichiometric reagents.One-pot, multicomponent reaction. nih.govReduced waste, fewer purification steps.
Energy EfficiencyConventional heating requiring long reaction times.Microwave-assisted synthesis. nih.govresearchgate.netDrastically reduced reaction times and energy use.
Safer SolventsUse of chlorinated or volatile organic solvents.Use of water, ethanol, or solvent-free conditions. mdpi.comReduced environmental impact and worker hazard.
CatalysisUse of stoichiometric, non-recyclable reagents.Development of a recyclable heterogeneous catalyst (e.g., MOF-based). rsc.orgImproved efficiency and reduced catalyst waste.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for Methyl 4-ethynylpyridine-2-carboxylate, and what factors influence reaction yield and purity?

  • Methodology : Synthesis typically involves ethynylation of pyridine precursors using reagents like ethynyl magnesium bromide under inert conditions. Key factors include:

  • Catalyst selection : Transition metals (e.g., Pd/Cu) enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
  • Temperature control : Reactions often require mild heating (60–80°C) to avoid side products like alkyne oligomerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and ester/alkyne functionality. For example, the ethynyl proton appears as a singlet near δ 3.1 ppm .
  • IR spectroscopy : Stretching bands at ~2100 cm1^{-1} (C≡C) and ~1700 cm1^{-1} (ester C=O) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C9_9H7_7NO2_2: calc. 162.0555, observed 162.0558) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Pyridine-alkyne derivatives exhibit enzyme inhibition (e.g., kinases, cytochrome P450) via covalent bonding to nucleophilic residues (e.g., cysteine thiols). Preliminary assays suggest IC50_{50} values in the µM range .
  • Experimental design :

  • In vitro assays : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases) .
  • Cellular toxicity : MTT assays on HEK-293 or HepG2 cells assess cytotoxicity (EC50_{50} > 50 µM indicates selectivity) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Approaches :

  • Multi-technique validation : Cross-verify NMR/IR with X-ray structures to address signal overlap or stereochemical ambiguity .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict 13^{13}C chemical shifts and compare with experimental data to confirm regiochemistry .
  • Isotopic labeling : 15^{15}N or 2^{2}H labeling clarifies ambiguous proton environments in crowded spectra .

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

  • Workflow :

  • Docking studies : AutoDock Vina models interactions with target enzymes (e.g., SARS-CoV-2 main protease) by aligning the alkyne group with catalytic cysteine .
  • MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key residues for mutagenesis validation .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity to guide synthetic optimization .

Q. What challenges exist in elucidating the ecological and toxicological profiles of this compound?

  • Data gaps : Limited ecotoxicity data (e.g., LC50_{50} for Daphnia magna) and persistence in soil/water .
  • Solutions :

  • In silico tools : EPI Suite predicts biodegradability (e.g., low BOD5_5 indicates persistence) .
  • Microcosm studies : Simulate environmental fate using OECD 307 guidelines (28-day soil degradation) .
  • Alternative assays : Zebrafish embryo toxicity (FET) screens acute effects (LC50_{50} < 10 mg/L flags high risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-ethynylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-ethynylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.